molecular formula C13H18O3 B7881875 1-(3,4-Diethoxyphenyl)propan-2-one CAS No. 93635-48-4

1-(3,4-Diethoxyphenyl)propan-2-one

Cat. No. B7881875
CAS RN: 93635-48-4
M. Wt: 222.28 g/mol
InChI Key: NMOOATWRZFHKBL-UHFFFAOYSA-N
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Description

1-(3,4-Diethoxyphenyl)propan-2-one is a chemical compound with the molecular formula C11H14O3 . It is used in organic synthesis .


Synthesis Analysis

This compound can be prepared by the reaction of dimethyl sulfate with propionylcatechol in an alkaline solution .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI key for this compound is UMYZWICEDUEWIM-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound is useful in organic synthesis . The exact chemical reactions that it undergoes would depend on the specific conditions and reagents present.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 194.23 . It is an off-white semi-solid . It is stored at room temperature in a sealed, dry environment .

Safety and Hazards

The compound is classified as a warning under the GHS classification . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

1-(3,4-diethoxyphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-4-15-12-7-6-11(8-10(3)14)9-13(12)16-5-2/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOOATWRZFHKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536604
Record name 1-(3,4-Diethoxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93635-48-4
Record name 1-(3,4-Diethoxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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